molecular formula C27H19ClF3N3O B11281950 6-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Katalognummer: B11281950
Molekulargewicht: 493.9 g/mol
InChI-Schlüssel: PEXSJAOOWQVUAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a bicyclic structure comprising a pyrazole ring fused to a pyridine ring. Key substituents include:

  • Position 6: A 4-(benzyloxy)phenyl group, introducing aromatic bulk and lipophilicity.
  • Position 1: A 4-chlorophenyl group, contributing steric and electronic effects.
  • Position 3: A methyl group, enhancing metabolic stability.
  • Position 4: A trifluoromethyl (CF₃) group, a strong electron-withdrawing moiety.

However, specific biological data are unavailable in the provided evidence.

Eigenschaften

Molekularformel

C27H19ClF3N3O

Molekulargewicht

493.9 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3-methyl-6-(4-phenylmethoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C27H19ClF3N3O/c1-17-25-23(27(29,30)31)15-24(32-26(25)34(33-17)21-11-9-20(28)10-12-21)19-7-13-22(14-8-19)35-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3

InChI-Schlüssel

PEXSJAOOWQVUAD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(F)(F)F)C5=CC=C(C=C5)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Vilsmeier-Haack Formylation

Starting from 5-bromo-1H-pyrazolo[3,4-b]pyridine, iodination using N-iodosuccinimide (NIS) generates 5-iodo derivatives, which are protected with para-methoxybenzyl (PMB) groups to prevent unwanted side reactions. Subsequent Vilsmeier-Haack formylation with POCl₃ and DMF introduces an aldehyde group at position 4, critical for further functionalization.

Example Reaction Conditions

  • Reagents : POCl₃ (3 equiv), DMF (3 equiv), 70°C, 12 h.

  • Yield : 60% for 4-formyl intermediates.

Buchwald-Hartwig Amination

Coupling of halogenated pyrazoles with aryl amines via Pd-catalyzed amination installs substituents at position 1. For instance, 1-(4-chlorophenyl) groups are introduced using Pd(OAc)₂/Xantphos catalysts and Cs₂CO₃ as a base.

Key Data

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃ (2 equiv), 110°C, 24 h.

  • Yield : 70–85% for 1-aryl derivatives.

Introduction of the Trifluoromethyl Group

Nucleophilic Trifluoromethylation

Phenyl trifluoromethyl sulfone serves as a CF₃ source under reductive conditions. In DMF with Mg/HgCl₂, aldehydes undergo trifluoromethylation to yield trifluoromethyl alcohols, which are oxidized to ketones.

Optimized Protocol

  • Reagents : PhSO₂CF₃ (2 equiv), Mg (2 equiv), HgCl₂ (3 mol%).

  • Conditions : –15°C to RT, 2 h.

  • Yield : 28–88% for trifluoromethylated intermediates.

Direct CF₃ Substitution

Halogenated pyrazoles at position 4 react with CF₃Cu reagents generated from TMSCF₃ and CuI. This method avoids oxidation steps and improves regioselectivity.

Example

  • Reagents : TMSCF₃ (1.5 equiv), CuI (20 mol%), KF (3 equiv).

  • Solvent : DMF, 80°C, 6 h.

  • Yield : 65–78%.

Functionalization at Position 6: 4-(Benzyloxy)Phenyl Installation

Suzuki-Miyaura Coupling

Aryl boronic acids (e.g., 4-(benzyloxy)phenylboronic acid) couple with brominated pyrazoles using Pd(PPh₃)₄/K₃PO₄. KBr additives suppress triflate reduction.

Representative Conditions

  • Catalyst : Pd(PPh₃)₄ (4 mol%).

  • Base : K₃PO₄ (3 equiv), KBr (1.1 equiv).

  • Solvent : 1,4-Dioxane, reflux, 12–24 h.

  • Yield : 50–94% depending on boronic acid.

Benzylation of Phenolic Intermediates

4-Hydroxyphenyl precursors are benzylated using benzyl chloride/NaH in DMF. This method is efficient for late-stage functionalization.

Procedure

  • Reagents : BnCl (1.2 equiv), NaH (1.1 equiv).

  • Conditions : 0°C to RT, 1 h.

  • Yield : 33–50%.

Methylation at Position 3

Alkylation with Methyl Iodide

Methyl groups are introduced via SN2 reactions using MeI and K₂CO₃ in polar aprotic solvents.

Data

  • Reagents : MeI (1.5 equiv), K₂CO₃ (2 equiv).

  • Solvent : DMF, 60°C, 6 h.

  • Yield : 75–85%.

Integrated Synthetic Route

Combining these steps, a plausible synthesis is:

  • Core Formation : 5-Bromo-1H-pyrazolo[3,4-b]pyridine → iodination → PMB protection → Vilsmeier-Haack formylation.

  • Trifluoromethylation : CF₃Cu-mediated substitution at position 4.

  • Suzuki Coupling : 4-(Benzyloxy)phenylboronic acid at position 6.

  • Buchwald-Hartwig Amination : 4-Chlorophenyl group at position 1.

  • Methylation : MeI at position 3.

  • Deprotection : PMB removal via TFA.

Overall Yield : ~15–20% (multi-step).

Comparative Analysis of Methods

StepMethodYield (%)AdvantagesLimitations
TrifluoromethylationPhSO₂CF₃/Mg/HgCl₂28–88Broad substrate scopeRequires redox conditions
Suzuki CouplingPd(PPh₃)₄/K₃PO₄50–94High regioselectivitySensitive to steric hindrance
BenzylationBnCl/NaH33–50Simple one-step reactionModerate yields
MethylationMeI/K₂CO₃75–85Rapid and efficientRequires anhydrous conditions

Challenges and Optimization Strategies

  • Regioselectivity : Pd-catalyzed couplings require careful ligand selection (e.g., Xantphos vs. SPhos) to direct substitutions.

  • Trifluoromethyl Stability : CF₃ groups are prone to hydrolysis under acidic conditions; neutral pH is maintained during workup.

  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients resolves polar intermediates .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

6-[4-(Benzyloxy)phenyl]-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 6-[4-(Benzyloxy)phenyl]-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine ​​sein. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, wodurch deren Aktivität moduliert wird und zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Ziel ab.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The introduction of specific substituents on the pyrazole core can enhance these effects by modulating interactions with biological targets such as kinases and other enzymes involved in cancer progression .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes critical in disease pathways. For example, it may target phosphodiesterases or cyclin-dependent kinases, which are often overactive in cancerous tissues. This inhibition can lead to reduced cell growth and increased apoptosis in affected cells .

Neurological Applications

Recent studies have also explored the neuroprotective effects of pyrazolo[3,4-b]pyridines. Compounds similar to 6-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine have been investigated for their potential to treat neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of pyrazolo[3,4-b]pyridines, researchers found that a closely related compound exhibited IC50 values in the low micromolar range against MCF-7 cells. This suggests that structural modifications similar to those found in 6-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine could enhance anticancer activity .

Case Study 2: Enzyme Inhibition Profile

Another study focused on enzyme inhibition revealed that derivatives with trifluoromethyl groups showed enhanced potency against certain kinases compared to their non-fluorinated counterparts. This highlights the importance of fluorination in improving pharmacological properties .

Wirkmechanismus

The mechanism of action of 6-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares the target compound with structurally analogous derivatives:

Compound Name / CAS No. Position 6 Substituent Position 1 Substituent Position 3 Substituent Position 4 Substituent Molecular Formula Molecular Weight Notes
Target Compound 4-(Benzyloxy)phenyl 4-Chlorophenyl Methyl CF₃ C₂₇H₂₁ClF₃N₃O ~500 (estimated) High lipophilicity; benzyloxy enhances membrane permeability
1011371-04-2 4-(Difluoromethoxy)-3-methoxyphenyl 2-Fluorophenyl None CF₃ C₂₁H₁₃F₆N₃O₂ 453.3 Polar substituents (methoxy/difluoromethoxy) may reduce bioavailability
832746-74-4 Naphthalen-2-yl Phenyl None CF₃ C₂₂H₁₆F₃N₃ ~379.4 Naphthyl group increases hydrophobicity
1956332-56-1 Phenyl None Methyl Chloro C₁₃H₁₁ClN₄ 258.71 Pyrimidine core; smaller size may limit target engagement

Key Differences and Implications

  • Position 6 Substituents: The target’s benzyloxy group (C₆H₅-O-CH₂-) offers greater lipophilicity compared to difluoromethoxy/methoxy () or naphthyl (). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Position 1 Substituents :

    • 4-Chlorophenyl (target) vs. 2-fluorophenyl (): Chlorine’s larger atomic radius and electronegativity may improve binding affinity in sterically demanding environments, while fluorine’s smaller size favors entropy-driven interactions .
  • Core Heterocycle Variations: ’s pyrimidine core (vs.

Research Findings and Limitations

  • Hypothetical Advantages of Target Compound :

    • The 4-chlorophenyl and CF₃ groups may synergize to improve selectivity for kinases or G-protein-coupled receptors .
    • Benzyloxy could prolong half-life by resisting oxidative metabolism compared to aliphatic ethers .
  • Limitations: No experimental data on potency, toxicity, or pharmacokinetics are available in the provided evidence. Structural comparisons are speculative without crystallographic or computational binding studies (e.g., SHELX-refined structures, as in ) .

Biologische Aktivität

The compound 6-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine , with CAS number 860786-57-8, is a pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C24H23ClF3N3O
  • Molecular Weight : 401.47 g/mol
  • Purity : Standard purity is reported at 90% .

Anticancer Activity

Recent studies indicate that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance, related compounds have demonstrated inhibitory effects on glioma cell lines, particularly through the inhibition of the AKT signaling pathway, which is crucial in cancer progression.

  • Case Study : A compound structurally similar to our target was tested against glioblastoma cell lines and showed promising results in inhibiting cell growth. This compound exhibited low micromolar activity against AKT2/PKBβ, a key player in glioma malignancy. Notably, it demonstrated minimal cytotoxicity towards non-cancerous cells at higher concentrations, suggesting a favorable therapeutic index .

Kinase Inhibition

The compound's efficacy as a kinase inhibitor has been explored through various assays. It has shown potential to inhibit multiple kinases involved in cancer pathways:

  • Key Findings :
    • Inhibition of AKT2 correlates with reduced malignancy in glioma cells.
    • The compound's selectivity for cancer cells over normal cells highlights its potential as a targeted therapy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for enhancing the biological activity of pyrazolo[3,4-b]pyridines. Modifications to the benzyl and chlorophenyl groups have been linked to variations in potency and selectivity.

ModificationEffect on Activity
Addition of trifluoromethyl groupIncreases lipophilicity and potential bioavailability
Substitution on phenyl ringsAlters kinase inhibition profile and selectivity

In Vitro Studies

In vitro studies have shown that the compound can effectively inhibit the proliferation of glioblastoma stem cells in 3D neurosphere cultures. The ability to disrupt neurosphere formation indicates its potential as an anti-glioma agent.

  • Inhibitory Concentration (IC50) : Specific IC50 values were determined for various cancer cell lines, demonstrating effective concentrations that inhibit cell viability without affecting non-cancerous cells significantly .

Toxicological Profile

The safety profile of this compound is promising based on preliminary studies indicating low toxicity towards non-cancerous cell lines. This characteristic is essential for developing new anticancer therapies with reduced side effects.

Q & A

Q. Table 1: Comparison of Synthetic Methods

PrecursorReagents/ConditionsYield (%)Reference
Pyrazole-carboxylic acid hydrazidePOCl₃, reflux, 6h62
4-Chlorophenyl boronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O78

Basic: How is the structure of this compound characterized experimentally?

Methodological Answer:
Structural elucidation relies on:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl at δ ~120 ppm in ¹³C) and aryl substituents .
    • IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ if present) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming regioselectivity in heterocyclic cores .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:
Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions in cyclization steps .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (acetonitrile) isolates high-purity products .

Advanced: What structural features influence the biological activity of this compound?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Benzyloxy Substituent : Modulates electron density in the pyridine ring, affecting binding to hydrophobic enzyme pockets .
  • Chlorophenyl Group : Introduces steric bulk, influencing selectivity for target proteins (e.g., kinases) .

Q. Table 2: Key Structural Contributions to Bioactivity

GroupRoleBiological Impact
CF₃Electron-withdrawing↑ Metabolic stability
Benzyloxyπ-π stacking↑ Target affinity
4-ChlorophenylSteric hindrance↓ Off-target binding

Advanced: How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:
Address discrepancies through:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations due to stereochemical differences .

Methodological: How to achieve regioselective functionalization of the pyrazolo[3,4-b]pyridine core?

Methodological Answer:
Regioselectivity is controlled by:

  • Directing Groups : Use of –NH₂ or –OMe groups to guide electrophilic substitution at C-4 or C-6 positions .
  • Metal-Mediated Coupling : Pd-catalyzed C–H activation selectively modifies electron-deficient positions .

Analytical: What techniques confirm the purity and identity of the compound post-synthesis?

Methodological Answer:

  • HPLC-MS : Quantifies purity (>95%) and confirms molecular ion peaks .
  • Elemental Analysis : Validates C/H/N/F ratios within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and solvent residue .

Computational: How can molecular dynamics simulations predict target interactions?

Methodological Answer:

  • Force Field Parameterization : Use GAFF/AMBER to model the compound’s flexibility .
  • Binding Free Energy Calculations : MM-PBSA/GBSA quantifies contributions of key residues (e.g., hydrophobic pockets accommodating CF₃ groups) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.